N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 2-chloro-4,6-dimethylphenyl group attached to an acetamide backbone, linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with ethyl and pyridin-4-yl groups. This structure combines lipophilic (chloro, methyl) and polar (pyridinyl) moieties, influencing its physicochemical and biological properties. Its synthesis typically involves cyclization of dithiocarbazates followed by alkylation with α-chloroacetamide derivatives .
Properties
CAS No. |
587011-30-1 |
|---|---|
Molecular Formula |
C19H20ClN5OS |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-4-25-18(14-5-7-21-8-6-14)23-24-19(25)27-11-16(26)22-17-13(3)9-12(2)10-15(17)20/h5-10H,4,11H2,1-3H3,(H,22,26) |
InChI Key |
HQQNYGZBSLTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives. Key steps include:
Sulfanyl Acetamide Coupling
The sulfanyl group is introduced via nucleophilic substitution:
-
Reagents : 2-Chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide reacts with the triazole-thiol intermediate.
-
Conditions : Alkaline medium (K₂CO₃ or NaH) in dimethylformamide (DMF) at 60°C for 4 hours.
-
Product Isolation : Purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from analogous syntheses (Table 1):
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 4 | 78 |
| THF | 80 | 6 | 65 |
| Ethanol | 70 | 8 | 72 |
Key Insight : DMF enhances nucleophilicity of the thiol group, improving yield.
Catalytic Approaches
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.
-
Microwave Assistance : Reduces reaction time to 1 hour with comparable yields (75%).
Analytical Validation
Structural Confirmation
Impurity Profiling
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| N-(2,6-Dimethylphenyl)acetamide | Incomplete chlorination | Excess Cl₂ in dichloromethane |
| Bis-triazole derivatives | Oxidative coupling | Nitrogen atmosphere, low temperature |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its biological activities, particularly as an enzyme inhibitor. Key findings include:
- Enzyme Inhibition : The compound exhibits significant inhibitory activity against metabolic enzymes, which may be beneficial in treating diseases associated with enzyme dysregulation.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties due to its structural similarity to known anticancer agents. The triazole moiety is often associated with anticancer activity.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases .
Synthetic Approaches
The synthesis of this compound involves multi-step processes that can vary based on laboratory conditions. Common methods include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate acylation methods.
- Chlorination of the Phenyl Ring : Achieved through electrophilic aromatic substitution reactions.
- Sulfanylation : Incorporating the sulfanyl group via nucleophilic substitution reactions.
Case Study 1: Enzyme Interaction Studies
Studies have demonstrated that N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-y)-4H -1,2,4-triazol -3-y]sulfany}acetamide effectively inhibits specific enzymes involved in metabolic pathways. These studies typically involve kinetic assays to determine IC50 values and elucidate the mechanism of action through molecular docking simulations.
Case Study 2: Anticancer Activity
In vitro assays have shown that compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-y)-4H -1,2,4-triazol -3-y]sulfany}acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Aryl Acetamide Moiety
The aryl group on the acetamide moiety is a critical determinant of bioactivity. Key comparisons include:
- Target Compound : 2-chloro-4,6-dimethylphenyl (moderate lipophilicity due to chloro and methyl groups).
- N-[2-chloro-5-(trifluoromethyl)phenyl] Analog () : Incorporates a trifluoromethyl group, enhancing electronegativity and metabolic stability .
- N-(4-chlorophenyl) Variant () : Simpler substitution with a single chloro group, reducing steric hindrance .
Triazole Ring Modifications
The 1,2,4-triazole ring's substituents influence electronic and steric properties:
- Target Compound : 4-ethyl and 5-(pyridin-4-yl) groups provide balanced hydrophobicity and hydrogen-bonding capacity.
- OLC-12 () : Features 4-ethyl and 5-(pyridin-4-yl) but pairs with a 4-isopropylphenyl acetamide group, enhancing insect repellent activity via Orco receptor agonism .
- KA-Series () : Includes 4-[(substituted aryl carbamoyl) methyl] groups, improving antimicrobial and anti-inflammatory activities due to extended conjugation .
Antimicrobial and Anti-inflammatory Activities
- KA-Series Derivatives (): Compounds with electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position of the aryl ring showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
- Anti-exudative Analogs (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibited 70–85% inhibition of inflammation at 10 mg/kg, comparable to diclofenac .
Insect Repellent Activity
- OLC-12 () : Demonstrated potent Orco channel activation (EC₅₀ = 1.2 µM), making it a candidate for mosquito control .
Physicochemical and Crystallographic Data
Crystallographic Insights
- Related Structures () : Crystal structures of N-(4-chlorophenyl) and N-(3-chlorophenyl) analogs reveal planar triazole rings and intermolecular hydrogen bonds stabilizing the lattice .
- SHELX Refinement () : Structural validation of analogs using SHELXL confirmed bond lengths (C-S: 1.76–1.82 Å) and dihedral angles (aryl-acetamide: 75–85°) .
Solubility and LogP Predictions
- Target Compound : Predicted LogP = 3.2 (moderate lipophilicity).
- Trifluoromethyl Analog () : Higher LogP (3.8) due to the CF₃ group .
- Pyridin-2-yl Variants () : Reduced solubility in aqueous media compared to pyridin-4-yl derivatives .
Comparative Data Table
Biological Activity
Enzyme Inhibition
The compound's primary mechanism of action involves binding to specific molecular targets, thereby modulating biochemical pathways essential for cellular functions. Its interaction with these targets can lead to varied biological effects, particularly in enzyme inhibition.
Lysosomal Phospholipase A2 (PLA2G15) Inhibition
While not directly studied for this specific compound, research on structurally similar compounds has shown significant inhibition of lysosomal phospholipase A2 (PLA2G15) . This enzyme plays a crucial role in phospholipid metabolism within lysosomes, and its inhibition is associated with drug-induced phospholipidosis.
| Compound Class | PLA2G15 Inhibition (IC50) | Phospholipidosis Induction |
|---|---|---|
| Cationic Amphiphilic Drugs | < 1 μM | Positive |
| N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Not directly measured | Potential |
Potential Therapeutic Applications
Based on its structural features and the biological activity of similar compounds, this compound may have potential applications in various therapeutic areas:
- Anti-inflammatory agents
- Enzyme modulators for metabolic disorders
- Potential anti-cancer therapeutics
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its specific structural features:
- The chlorinated phenyl ring may contribute to enhanced membrane permeability and target binding.
- The triazole ring is often associated with broad-spectrum biological activities, including antimicrobial and anti-inflammatory effects.
- The pyridine ring can participate in hydrogen bonding and π-π interactions with target proteins.
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are needed:
- Direct enzyme inhibition assays, particularly focusing on PLA2G15 and other relevant metabolic enzymes.
- In vitro and in vivo studies to assess its potential anti-inflammatory, antimicrobial, and anti-cancer properties.
- Toxicity studies to evaluate its safety profile and potential for inducing phospholipidosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
